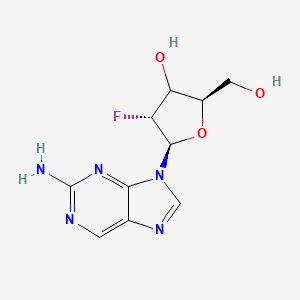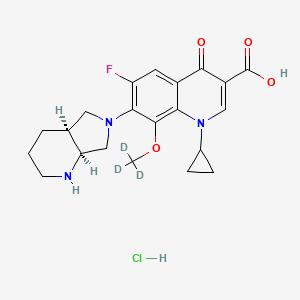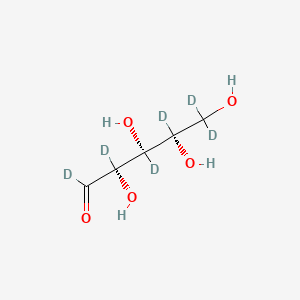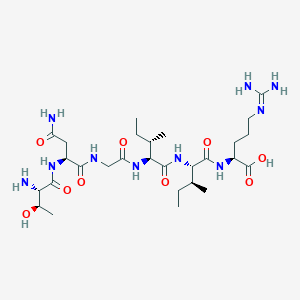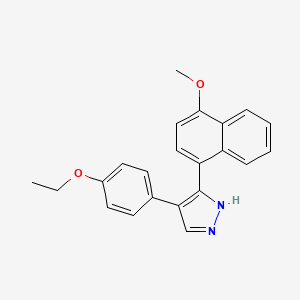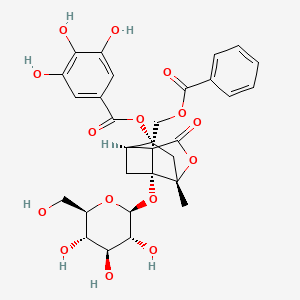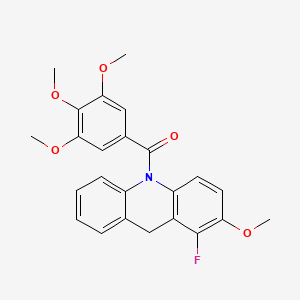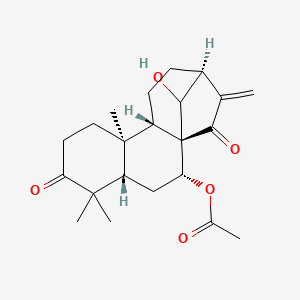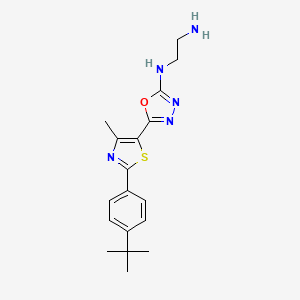
Antifungal agent 27
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antifungal agent 27 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. This compound is particularly noted for its ability to inhibit the synthesis of essential components in fungal cell membranes, thereby disrupting their growth and survival.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 27 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antifungal activity of the compound. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical bonds.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves rigorous quality control measures to ensure the purity and potency of the final product. Industrial production also focuses on optimizing reaction conditions to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Antifungal agent 27 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with slightly different properties that may enhance its antifungal activity or reduce its toxicity.
Wissenschaftliche Forschungsanwendungen
Antifungal agent 27 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new synthetic methods.
Biology: Employed in studies to understand fungal cell biology and the effects of antifungal agents on cellular processes.
Medicine: Investigated for its potential use in treating fungal infections, particularly those that are resistant to conventional antifungal drugs.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications.
Wirkmechanismus
Antifungal agent 27 exerts its effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to increased permeability and ultimately cell death. The compound targets the enzyme squalene epoxidase, which is involved in the biosynthesis of ergosterol, thereby blocking this essential pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terbinafine: Another antifungal agent that inhibits squalene epoxidase.
Azoles: A class of antifungal agents that inhibit ergosterol synthesis by targeting lanosterol 14α-demethylase.
Echinocandins: Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.
Uniqueness
Antifungal agent 27 is unique in its specific targeting of squalene epoxidase, which makes it highly effective against fungi that have developed resistance to other antifungal agents. Its unique chemical structure also allows for modifications that can enhance its activity and reduce potential side effects.
Eigenschaften
Molekularformel |
C18H23N5OS |
|---|---|
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
N'-[5-[2-(4-tert-butylphenyl)-4-methyl-1,3-thiazol-5-yl]-1,3,4-oxadiazol-2-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H23N5OS/c1-11-14(15-22-23-17(24-15)20-10-9-19)25-16(21-11)12-5-7-13(8-6-12)18(2,3)4/h5-8H,9-10,19H2,1-4H3,(H,20,23) |
InChI-Schlüssel |
WGLFIVVPESNTEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(C)(C)C)C3=NN=C(O3)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


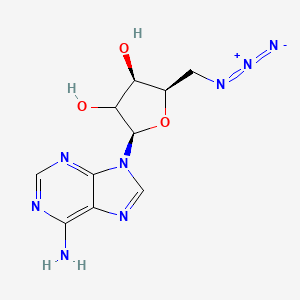

![2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12397365.png)
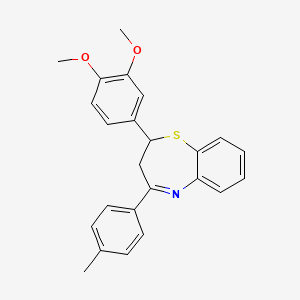
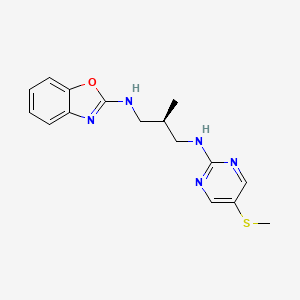
![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)
